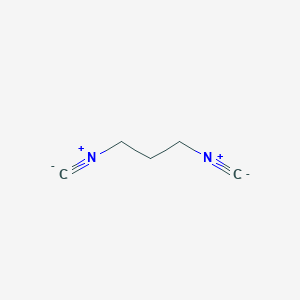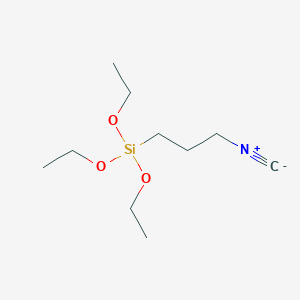
1,3-difluoro-5-(isocyanomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-5-(isocyanomethyl)benzene: is an organic compound with the molecular formula C8H5F2N It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and an isocyanomethyl group is attached at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-difluoro-5-(isocyanomethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-difluorobenzene, which is commercially available or can be synthesized from benzene through fluorination reactions.
Introduction of Isocyanomethyl Group: The isocyanomethyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and nucleophilic substitution reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanomethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Addition: Reagents such as halogens or acids can be used for addition reactions involving the isocyanomethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while electrophilic addition can lead to the formation of addition products with the isocyanomethyl group .
Scientific Research Applications
1,3-Difluoro-5-(isocyanomethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-difluoro-5-(isocyanomethyl)benzene involves its interaction with molecular targets through its functional groups:
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the isocyanomethyl group, making it less reactive in certain chemical reactions.
1,4-Difluoro-2-(isocyanomethyl)benzene: Similar structure but with different substitution pattern, leading to different chemical properties.
Properties
IUPAC Name |
1,3-difluoro-5-(isocyanomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXJCHCLOUDIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Isocyano-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone](/img/structure/B7890177.png)
